Phycocyanobilin

Near-Infrared Fluorescent Proteins Bacterial Phytochromes Quantum Yield

Researchers engineering iRFP-based deep-tissue imaging or optogenetic tools face chromophore variability when substituting biliverdin or undefined PCB mixtures. (2R,3E)-Phycocyanobilin (CAS 20298-86-6) eliminates this uncertainty: • Φ=0.5 quantum yield-3.5× higher than biliverdin (Φ≤0.145) • >4× effective cellular brightness in eukaryotic systems • 4-fold higher phytochrome binding affinity reduces per-experiment chromophore costs • 29% photoproduct quantum yield for PCBa geometry-10-fold over PCBb • Validated HPLC-PDA QC (LOD 0.22 µg/mL, recovery 97.75-103.36%) ensures lot-to-lot consistency.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
Cat. No. B1259382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhycocyanobilin
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
InChIInChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14-,28-15-/t19-/m1/s1
InChIKeyNNMALANKTSRILL-GSZAROSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3E)-Phycocyanobilin: A Defined Bilin Chromophore for Phytochrome Engineering and Photobiology Research


(2R,3E)-8,12-bis(2-carboxyethyl)-18-ethyl-3-ethylidene-2,7,13,17-tetramethyl-2,3-dihydrobilin-1,19(21H,24H)-dione, commonly known as (3E)-phycocyanobilin or PCB, is a linear tetrapyrrole bilin chromophore (CAS 20298-86-6, molecular formula C33H38N4O6) [1]. It belongs to the phycobilin family and serves as the light-sensing cofactor for cyanobacterial phytochromes and phycobiliproteins, where it undergoes reversible Z/E photoisomerization upon light absorption [2]. Unlike the more widely used biliverdin IXα (BV), PCB requires an exogenous supply or co-expression of bilin biosynthetic enzymes in eukaryotic systems, creating a defined procurement pathway for researchers engineering optogenetic tools or fluorescent biomarkers [3].

Why Generic Bilin Chromophores Cannot Substitute for (2R,3E)-Phycocyanobilin in Quantitative Fluorescence and Binding Assays


Generic substitution of phycocyanobilin with other bilin chromophores—such as biliverdin IXα (BV), phycoerythrobilin (PEB), or phytochromobilin (PΦB)—fails because each chromophore exhibits distinct photophysical properties, protein-binding affinities, and stereoelectronic configurations that directly determine fluorescence quantum yield, spectral tuning, and enzymatic compatibility [1]. Even minor stereochemical variations within the phycocyanobilin family (e.g., (2R,3E) vs. (2R,3Z)) produce measurable differences in photoisomerization quantum yields and protein-chromophore coupling efficiency [2]. The quantitative evidence below establishes the specific, non-interchangeable performance parameters that justify targeted procurement of (2R,3E)-phycocyanobilin for applications requiring defined spectral output, high fluorescence brightness, or predictable phytochrome activation kinetics [3].

Quantitative Differentiation of (2R,3E)-Phycocyanobilin: Comparative Performance Against Biliverdin, Phycoerythrobilin, and Isomeric Variants


Fluorescence Quantum Yield: PCB Complexes Achieve 0.5 vs. BV Maximum of 0.145 in Near-Infrared Biomarkers

The (2R,3E)-phycocyanobilin (PCB) chromophore, when assembled with the engineered bacteriophytochrome variant iRFP713/V256C, exhibits a fluorescence quantum yield of 0.5, compared to a maximum quantum yield of only 0.145 for the same protein scaffold assembled with the alternative chromophore biliverdin IXα (BV) [1]. The iRFP713/C15S/V256C variant assembled with PCB yields a quantum yield of 0.45, exceeding all currently available near-infrared biomarkers [2]. The effective cellular brightness of iRFP-PCB is more than four times higher than that of iRFP-BV in eukaryotic cell systems [3].

Near-Infrared Fluorescent Proteins Bacterial Phytochromes Quantum Yield

Protein Binding Affinity: PCB Exhibits 4-Fold Higher Affinity for Engineered Phytochrome Scaffolds Relative to BV

In direct binding assays with engineered bacteriophytochrome variants, (2R,3E)-phycocyanobilin (PCB) demonstrates approximately four times greater binding affinity than biliverdin IXα (BV) for the iRFP713/V256C and iRFP713/C15S/V256C protein scaffolds [1]. This enhanced affinity reduces the exogenous chromophore concentration required to achieve complete protein holocomplex formation, a critical factor for cost-effective large-scale biomarker production [2].

Chromophore Affinity Protein Engineering Bacteriophytochrome

Photoisomerization Quantum Yield: Stereochemical Isoforms of PCB Exhibit 10-Fold Variation in Photoproduct Formation Efficiency

Within the same phycocyanobilin molecular scaffold, the pre-twisted, hydrogen-bonded PCBa ground-state geometry (associated with the (2R,3E)-stereochemistry) exhibits a photoproduct formation quantum yield of 29% with a time constant of 30 ps, compared to the non-hydrogen-bonded PCBb geometry which shows a quantum yield of only approximately 2.9%—a 10-fold difference in photoisomerization efficiency [1]. This stereochemical dependence demonstrates that even subtle conformational variations within the same molecular formula produce dramatically different photochemical outcomes [2].

Phytochrome Engineering Photoisomerization Stereochemistry

Human Serum Albumin Binding: PCB Binds with High Affinity (Ka = 2.2 × 10⁶ M⁻¹) and Competes with Bilirubin at Shared Binding Sites

Phycocyanobilin binds to human serum albumin (HSA) with an experimentally determined binding constant (Ka) of 2.2 × 10⁶ M⁻¹ at 25 °C, an affinity comparable to that of bilirubin, and competes directly with bilirubin for the same subdomain IB and IIA binding sites [1]. This binding affinity is clinically relevant given that pathological bilirubin plasma concentrations can reach 20–30 mg/dL (∼342–513 µM), saturating HSA binding capacity and potentially displacing co-administered PCB-based therapeutics or diagnostics [2].

Pharmacokinetics Plasma Protein Binding Human Serum Albumin

Enzymatic Substrate Specificity: PCB Serves as a Preferred Substrate for Biliverdin Reductase with Km and Vmax Comparable to Biliverdin IXα

Phycocyanobilin and phytochromobilin are particularly good substrates for rat liver biliverdin reductase, exhibiting Km and Vmax values very similar to those of the enzyme's natural substrate, biliverdin IXα [1]. In contrast, phycoerythrobilin is the least preferred of the three bilin substrates, demonstrating that enzymatic discrimination exists among structurally similar bilin chromophores [2]. This substrate specificity is relevant for studies involving bilin metabolism or the enzymatic production of reduced bilin derivatives.

Biliverdin Reductase Enzyme Kinetics Bilin Metabolism

HPLC Retention Time: Validated RP-HPLC Method Provides Rt = 18.7 min with LOD 0.22 µg/mL for PCB Quantification in Complex Matrices

A fully validated HPLC-PDA method for direct quantification of phycocyanobilin in Arthrospira maxima extracts achieved a retention time (Rt) of 18.7 minutes with a calibration curve linearity of r² = 1.0000 across 3.125–50 µg/mL, a limit of detection (LOD) of 0.22 µg/mL, and a limit of quantification (LOQ) of 0.67 µg/mL [1]. The method demonstrated recovery rates of 97.75–103.36% with intra-day RSD of 1.61% and inter-day RSD of 0.71%, establishing a reproducible analytical benchmark that resolves coelution issues encountered with previous non-validated methods [2].

Analytical Method Validation HPLC-PDA Quality Control

Defined Application Scenarios for (2R,3E)-Phycocyanobilin Based on Quantitative Performance Differentiation


Engineering High-Brightness Near-Infrared Fluorescent Biomarkers for Live-Cell Imaging

For researchers developing near-infrared fluorescent proteins (iRFPs) for deep-tissue imaging, (2R,3E)-phycocyanobilin is the chromophore of choice due to its 3.4–3.5× higher quantum yield (Φ = 0.5 vs. BV Φ ≤ 0.145) and >4× greater effective cellular brightness in eukaryotic systems [1]. The 4-fold higher binding affinity for engineered phytochrome scaffolds further reduces the exogenous PCB concentration needed for complete holocomplex formation, lowering per-experiment chromophore costs [2].

Phytochrome Photoreceptor Engineering Requiring Defined Photoisomerization Kinetics

Optogenetic tool development and phytochrome-based biosensor engineering demand the stereochemically defined (2R,3E)-phycocyanobilin isoform, which in the PCBa protein-bound geometry achieves a 29% photoproduct formation quantum yield—10-fold higher than the alternative PCBb geometry [1]. Substituting with undefined stereoisomer mixtures or alternative bilin chromophores introduces uncontrolled variability in photoconversion efficiency, undermining the predictability required for quantitative optogenetic control.

In Vitro Bilin Metabolism and Enzymatic Reduction Studies

Studies investigating biliverdin reductase kinetics or bilin metabolic pathways benefit from PCB's demonstrated status as a preferred substrate with Km and Vmax comparable to the natural substrate biliverdin IXα [1]. In contrast, phycoerythrobilin's classification as the least preferred substrate among bilin chromophores makes it unsuitable for experiments requiring efficient enzymatic conversion [2].

Analytical Method Development and Quality Control of Phycobilin-Containing Extracts

The validated HPLC-PDA method with Rt = 18.7 min, LOD = 0.22 µg/mL, LOQ = 0.67 µg/mL, and recovery rates of 97.75–103.36% provides a reproducible analytical framework for quantifying PCB in Arthrospira maxima and other complex matrices [1]. This method addresses the coelution and validation deficiencies of earlier approaches, enabling robust lot-to-lot quality control in both research and industrial settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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